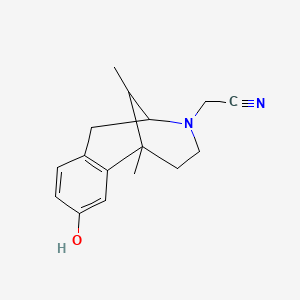![molecular formula C12H19N3Na2O13P2 B13817372 disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . . This compound is used in various scientific research applications due to its unique properties and functions.
Métodos De Preparación
The preparation of Cytidine 5’-diphosphoglycerol disodium salt involves synthetic routes that include the reaction of cytidine with glycerol-3-phosphate in the presence of specific reagents and conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Cytidine 5’-diphosphoglycerol disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Aplicaciones Científicas De Investigación
Cytidine 5’-diphosphoglycerol disodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it plays a role in the study of cellular processes and metabolic pathways. In medicine, it is used in research related to drug development and therapeutic interventions. Additionally, it has applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Cytidine 5’-diphosphoglycerol disodium salt involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the synthesis of glycerophospholipids, which are essential components of cell membranes. The compound is also involved in the regulation of metabolic pathways related to energy production and cellular signaling .
Comparación Con Compuestos Similares
Cytidine 5’-diphosphoglycerol disodium salt can be compared with other similar compounds such as Cytidine 5’-triphosphate disodium salt and Cytidine 5’-monophosphate disodium salt. While all these compounds contain the cytidine moiety, they differ in the number and type of phosphate groups attached. Cytidine 5’-triphosphate disodium salt has three phosphate groups, making it a high-energy molecule involved in various biochemical processes. Cytidine 5’-monophosphate disodium salt, on the other hand, has only one phosphate group and is involved in different metabolic pathways . The unique structure of Cytidine 5’-diphosphoglycerol disodium salt allows it to participate in specific reactions and pathways that are distinct from those of its analogs.
Propiedades
Fórmula molecular |
C12H19N3Na2O13P2 |
|---|---|
Peso molecular |
521.22 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C12H21N3O13P2.2Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20);;/q;2*+1/p-2/t6?,7-,9-,10-,11-;;/m1../s1 |
Clave InChI |
UJKDVUANMMTQET-HSRNSRQOSA-L |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



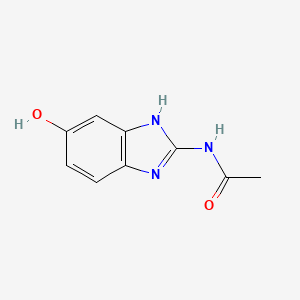
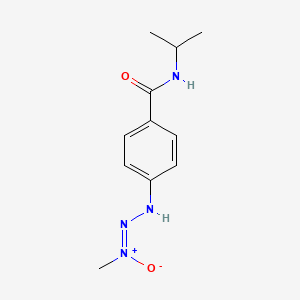

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)


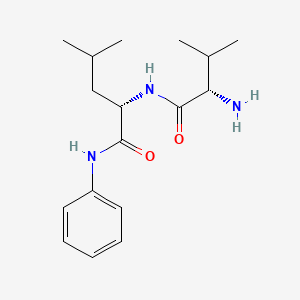
![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)


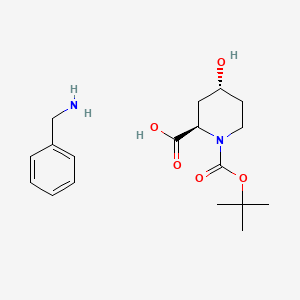
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
